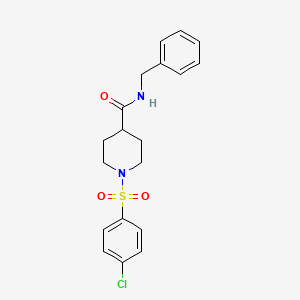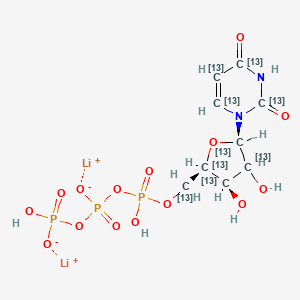
Uridine triphosphate-13C9 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine triphosphate-13C9 (dilithium) is a labeled nucleotide, specifically an isotope-labeled form of uridine triphosphate. This compound is used extensively in scientific research due to its unique properties. The labeling with carbon-13 isotopes allows for detailed tracking and analysis in various biochemical and physiological studies. Uridine triphosphate itself is a nucleotide that plays a crucial role in cellular processes, including the regulation of pancreatic functions, both in endocrine and exocrine secretions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uridine triphosphate-13C9 (dilithium) involves the incorporation of carbon-13 isotopes into the uridine triphosphate molecule. This is typically achieved through a series of chemical reactions that introduce the labeled carbon atoms into the uridine moiety, followed by the addition of triphosphate groups. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the correct incorporation of isotopes .
Industrial Production Methods: Industrial production of uridine triphosphate-13C9 (dilithium) involves large-scale synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency, which is essential for its use in research applications. The production also involves stringent quality control measures to maintain the isotopic purity and chemical integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Uridine triphosphate-13C9 (dilithium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine diphosphate or uridine monophosphate, while reduction could result in the formation of uridine .
Scientific Research Applications
Uridine triphosphate-13C9 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand nucleotide metabolism and synthesis.
Biology: Helps in studying cellular processes, including signal transduction and energy transfer.
Medicine: Used in research related to pancreatic functions and diseases, including cancer.
Industry: Employed in the development of pharmaceuticals and diagnostic tools due to its labeled properties.
Mechanism of Action
The mechanism of action of uridine triphosphate-13C9 (dilithium) involves its role as a nucleotide in cellular processes. It acts as a substrate for various enzymes involved in nucleotide metabolism. The labeled carbon-13 isotopes allow for detailed tracking of its incorporation and utilization in biochemical pathways. The molecular targets include enzymes such as kinases and phosphatases that regulate its conversion and utilization .
Comparison with Similar Compounds
- Uridine triphosphate-15N2 (dilithium)
- Uridine triphosphate-13C9,15N2 (dilithium)
- Uridine triphosphate (non-labeled)
Comparison: Uridine triphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which allows for specific tracking in metabolic studies. Compared to non-labeled uridine triphosphate, the labeled version provides more detailed insights into biochemical pathways. The dual-labeled compounds (e.g., uridine triphosphate-13C9,15N2) offer even more precise tracking capabilities, making them valuable in complex studies .
Properties
Molecular Formula |
C9H13Li2N2O15P3 |
|---|---|
Molecular Weight |
505.0 g/mol |
IUPAC Name |
dilithium;[[[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI Key |
OUFREPIBZXXUHS-FGXMVAHRSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


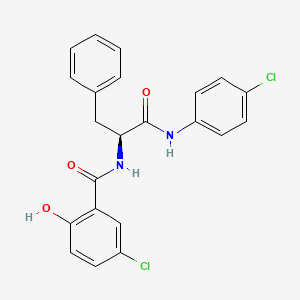

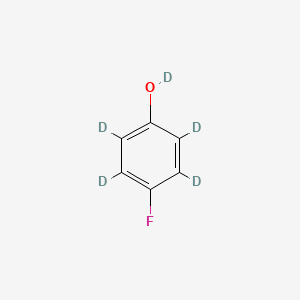
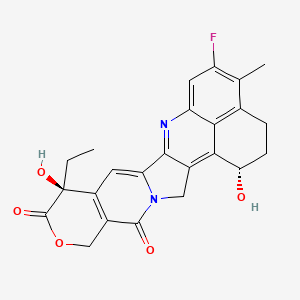
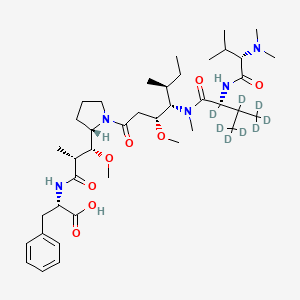
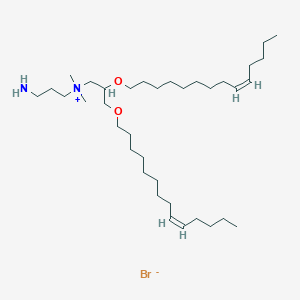

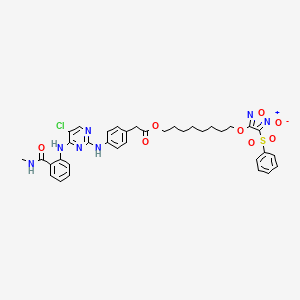



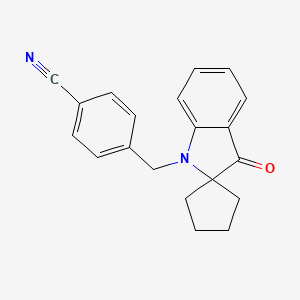
![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
